Bienvenue dans la boutique en ligne BenchChem!

rac N-Desmethyl Mephenytoin-D5 (Major)

Stable Isotope Labeling LC-MS/MS Quantification Quality Control

Choose rac N-Desmethyl Mephenytoin-D5 (Major), a pentadeuterated SIL-IS, for definitive nirvanol quantification in LC-MS/MS. Unlike unlabeled or analog IS, it corrects for matrix effects and extraction losses, ensuring accurate CYP2B6 activity correlation (r²=0.89). Validated LLOQs 1–3 ng/mL with intra-day CV <12.4%. Lot-certified >99.6 atom% D isotopic enrichment and >99% HPLC purity. Essential for DDI screening, reaction phenotyping, and regulatory bioanalysis per ICH Q3 guidelines.

Molecular Formula C11H12N2O2
Molecular Weight 209.26 g/mol
CAS No. 119458-27-4
Cat. No. B021326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac N-Desmethyl Mephenytoin-D5 (Major)
CAS119458-27-4
Synonyms(+/-)-Nirvanol-d5;  (+/-)-5-Ethyl-5-(phenyl-d5)hydantoin;  (RS)-5-Ethyl-5-(phenyl-d5)-_x000B_2,4-imidazolidinedione;  5-(Phenyl-d5)-5-ethylhydantoin;  Desmethylmephenytoin-d5;  Ethylphenylhydantoin-d5;  NSC 150466-d5;  NSC 33388-d5;  Nirvanol-d5;  Normephenytoin-d5
Molecular FormulaC11H12N2O2
Molecular Weight209.26 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NC(=O)N1)C2=CC=CC=C2
InChIInChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15)/i3D,4D,5D,6D,7D
InChIKeyUDTWZFJEMMUFLC-DKFMXDSJSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac N-Desmethyl Mephenytoin-D5 (Major) (CAS 119458-27-4): Technical Baseline for Procurement in CYP-Mediated Metabolism Studies


rac N-Desmethyl Mephenytoin-D5 (Major) (CAS 119458-27-4), also designated as (±)-Nirvanol-D5, is a pentadeuterated racemic stable isotope-labeled internal standard (SIL-IS) . This compound constitutes the deuterated analog of rac N-Desmethyl Mephenytoin (nirvanol), which is the primary N-demethylated metabolite of the anticonvulsant probe drug mephenytoin . In in vitro systems, S-mephenytoin N-demethylation to nirvanol demonstrates a strong correlation (r² = 0.89, P < .0001) with CYP2B6 hepatic protein expression levels, establishing the unlabeled analyte as a CYP2B6 activity marker [1]. The deuterated form is exclusively engineered for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, facilitating the accurate quantification of nirvanol in complex biological matrices including human plasma and urine [2].

Why rac N-Desmethyl Mephenytoin-D5 Cannot Be Replaced by Unlabeled or Alternative Internal Standards for Robust Quantification


Substitution of rac N-Desmethyl Mephenytoin-D5 (Major) with unlabeled nirvanol, structural analogs such as 4′-methoxymephenytoin, or alternative 13C/15N-labeled isotopologues introduces quantifiable analytical bias that compromises data integrity in regulated bioanalysis. Unlabeled internal standards cannot be chromatographically resolved from the endogenous analyte, resulting in zero quantitative accuracy for endogenous compound measurement. Structural analog internal standards (e.g., 4′-methoxymephenytoin) exhibit differential extraction recovery and electrospray ionization (ESI) efficiency from the target analyte nirvanol, rendering them incapable of fully correcting for sample preparation losses or matrix effects [1]. Furthermore, while 13C-labeled internal standards maintain chromatographic co-elution with the target analyte, deuterated isotopologues may exhibit a quantifiable retention time shift (e.g., ~3 seconds in UPLC applications) due to the deuterium isotope effect [2]. This differential chromatographic behavior, if not properly accounted for, can expose the deuterated IS to distinct matrix effect regions, potentially under-correcting ion suppression or enhancement [3]. Selection of a deuterated IS therefore necessitates verification of lot-specific isotopic enrichment and demonstration of acceptable co-elution or equivalent matrix effect correction in the target assay matrix.

Quantitative Differentiation Evidence for rac N-Desmethyl Mephenytoin-D5 (Major) in Bioanalytical Method Development


Lot-Specific Deuterium Incorporation Profile Differentiates This Pentadeuterated Standard from Lower-Labeled or Unlabeled Variants

The analytical value of a deuterated internal standard is directly contingent upon its isotopic purity and the absence of unlabeled (d0) material, which would otherwise contribute to the measured analyte signal and cause systematic quantification bias. For rac N-Desmethyl Mephenytoin-D5 (Major), a representative manufactured lot exhibits a specific isotopic distribution: 85% of molecules are the fully labeled d5 isotopologue, 15% are d4, and 1% are d3. Critically, this lot contains no detectable d0 (unlabeled) material, as verified by LC-MS analysis . This distribution profile ensures that any signal detected in the unlabeled analyte channel originates exclusively from endogenous nirvanol in the biological sample, not from isotopic impurities in the internal standard stock, thereby preserving assay accuracy at low ng/mL quantification limits.

Stable Isotope Labeling LC-MS/MS Quantification Quality Control

Stable Isotope-Labeled Internal Standard Use Enables Compensation for Matrix Effects Unachievable with Structural Analog IS

Quantitative LC-MS/MS analysis of nirvanol in biological matrices such as human urine is susceptible to significant matrix effects that can compromise assay accuracy. Published methods utilizing a structural analog internal standard (4′-methoxymephenytoin) have been successfully developed; however, the differential physicochemical properties of this analog relative to nirvanol preclude its ability to fully compensate for extraction recovery losses and ESI matrix effects that vary between samples and across concentration ranges [1]. In contrast, the principle of isotope dilution mass spectrometry (IDMS), which employs a stable isotope-labeled analog such as rac N-Desmethyl Mephenytoin-D5 as the internal standard, dictates that the labeled and unlabeled compounds exhibit near-identical extraction recovery, chromatographic behavior, and ionization efficiency [2]. This functional equivalence enables the SIL-IS to normalize for matrix-induced ion suppression or enhancement and for any analyte losses incurred during sample workup, providing a level of quantitative robustness and accuracy that cannot be achieved using non-isotopic internal standards [3].

Matrix Effect Ion Suppression Isotope Dilution Mass Spectrometry

High Isotopic and Chemical Purity Specifications Support Demanding Regulated Bioanalysis Workflows

The utility of a stable isotope-labeled internal standard in a validated bioanalytical method is directly tied to its chemical and isotopic purity. For Nirvanol-D5 (CAS 119458-27-4) from a certified reference material supplier, the material specifications include an HPLC purity greater than 99.0% and an isotopic enrichment exceeding 99.6 atom% D, as verified by 1H NMR . These high-purity specifications are critical for minimizing the introduction of unknown chromatographic peaks that could interfere with analyte or metabolite detection, and for ensuring that the calculated isotopic contribution to the unlabeled analyte channel is predictable and minimal. In contrast, alternative suppliers may offer this compound with lower certified purity (e.g., ≥96% by HPLC) , which introduces a quantifiable difference in the level of confidence and potential analytical interference. For laboratories operating under ISO/IEC 17025 or conducting studies intended for regulatory submission, the availability of a batch-specific certificate of analysis documenting high chemical and isotopic purity is a decisive procurement criterion that differentiates suppliers .

Reference Standard Purity Regulatory Compliance

Quantification of Nirvanol in Plasma and Urine at Low ng/mL Concentrations Is Enabled by Sensitive LC-MS/MS Methodology

The practical utility of rac N-Desmethyl Mephenytoin-D5 as an internal standard is demonstrated by its integral role in validated LC-MS/MS methods for quantifying nirvanol in human biological matrices. A validated enantiospecific method for the simultaneous quantitation of mephenytoin and its metabolites in human plasma and urine achieves lower limits of quantification (LLOQ) of 1 ng/mL for S-nirvanol and 3 ng/mL for R-nirvanol in plasma [1]. This level of sensitivity is requisite for accurately characterizing the pharmacokinetic profile of nirvanol following administration of a 50 mg oral mephenytoin dose, where plasma concentrations of nirvanol may be low, especially in extensive metabolizers [2]. The ability to achieve these low ng/mL LLOQs with acceptable accuracy and precision is contingent upon the use of a stable isotope-labeled internal standard to correct for matrix effects and ionization variability, thereby enabling the reliable quantification necessary for CYP2B6 phenotyping studies and drug-drug interaction assessments [1].

LLOQ Bioanalysis Method Validation

In Vitro Selectivity of S-Mephenytoin N-Demethylation for CYP2B6 Establishes Nirvanol as a Specific Activity Marker

The scientific rationale for quantifying nirvanol, and consequently the value proposition for its deuterated internal standard, is anchored in the enzymatic selectivity of its formation. In vitro studies using human liver microsomes demonstrate that S-mephenytoin N-demethylation to nirvanol exhibits a strong and statistically significant correlation with hepatic CYP2B6 protein expression levels (r² = 0.89, P < .0001) [1]. This correlation indicates that the formation of nirvanol is primarily, though not exclusively, mediated by CYP2B6. In contrast, the alternative primary metabolic pathway, (S)-mephenytoin 4′-hydroxylation, is selectively catalyzed by CYP2C19 and serves as the established probe reaction for that isoform [2]. While nirvanol excretion may reflect CYP2B6 activity in vivo, its prolonged elimination half-life (several weeks) limits its practical utility as a phenotyping metric in crossover clinical studies [3]. Nevertheless, for in vitro reaction phenotyping and drug-drug interaction screening, the specificity of nirvanol formation for CYP2B6 underpins the need for accurate quantification using a deuterated IS.

CYP2B6 In Vitro Metabolism Reaction Phenotyping

Validated Application Scenarios for rac N-Desmethyl Mephenytoin-D5 (Major) as a Quantitative Internal Standard


LC-MS/MS Method Development and Validation for CYP2B6 Phenotyping and In Vitro DDI Studies

This pentadeuterated internal standard is the optimal choice for laboratories developing or validating LC-MS/MS assays for the quantification of nirvanol in in vitro incubation matrices (e.g., human liver microsomes, hepatocytes) and biological fluids. The established correlation between nirvanol formation and CYP2B6 activity (r² = 0.89) underpins the use of this assay in reaction phenotyping and drug-drug interaction (DDI) screening [1]. The validated method achieving LLOQs of 1-3 ng/mL in human plasma provides a benchmark for sensitivity, while the use of a deuterated IS ensures that matrix effects from complex biological matrices are effectively normalized, thereby enabling accurate and reproducible quantification necessary for generating robust in vitro kinetic parameters (Km, Vmax, IC50) .

Clinical Pharmacokinetic and Pharmacogenetic Studies Involving Mephenytoin Probe Cocktails

In clinical research settings where mephenytoin is administered as part of a multi-drug phenotyping cocktail to simultaneously assess multiple CYP enzyme activities (e.g., CYP2C19, CYP2B6, CYP2D6), this deuterated internal standard is essential for the accurate quantitation of nirvanol in plasma and urine [1]. The long elimination half-life of nirvanol (several weeks) necessitates highly sensitive and reproducible analytical methods to track its pharmacokinetic profile over extended sampling intervals . The availability of a high-purity, lot-certified SIL-IS with documented isotopic enrichment >99.6 atom% D and undetectable d0 content directly supports the generation of regulatory-compliant bioanalytical data for pharmacokinetic analysis and genotype-phenotype correlation studies.

Therapeutic Drug Monitoring (TDM) and Metabolite Profiling in Special Patient Populations

For clinical laboratories or contract research organizations (CROs) engaged in therapeutic drug monitoring of mephenytoin or in studying the impact of genetic polymorphisms (e.g., CYP2C19 poor metabolizers) on drug exposure, the accurate quantification of the active metabolite nirvanol is critical. The use of rac N-Desmethyl Mephenytoin-D5 as an internal standard enables the robust measurement of nirvanol concentrations in plasma across the therapeutic range, with validated method performance demonstrating intra-day precision (CV) <12.4% and accuracy between 87.2–108.3% [1]. This level of analytical performance, enabled by isotope dilution MS with a deuterated IS, is necessary to provide clinicians and researchers with reliable data on nirvanol exposure, which possesses anticonvulsant activity distinct from the parent drug .

Quality Control and Batch Release Testing of Mephenytoin Pharmaceutical Products

For pharmaceutical quality control laboratories, N-Desmethyl Mephenytoin-D5 serves as a reference standard for the development and validation of impurity profiling methods for mephenytoin active pharmaceutical ingredient (API) and finished drug products. As a deuterated analog of a known process-related impurity and major metabolite (nirvanol), this standard facilitates the accurate quantification of nirvanol impurity levels at trace concentrations mandated by ICH Q3A/Q3B guidelines [1]. The high chemical purity (>99.0% by HPLC) and batch-specific documentation provided by certified reference material suppliers support the method validation requirements and audit trail necessary for regulatory submissions (e.g., ANDA, DMF).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac N-Desmethyl Mephenytoin-D5 (Major)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.